1-ethyl-6-phenyl-N-(1-phenylpropyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
1-Ethyl-6-phenyl-N-(1-phenylpropyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound that belongs to the class of pyrazolopyridines This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core, substituted with ethyl, phenyl, and phenylpropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-6-phenyl-N-(1-phenylpropyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong bases, solvents like dimethylformamide, and catalysts to facilitate the cyclization and substitution processes .
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the product quality .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-6-phenyl-N-(1-phenylpropyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or chlorination using thionyl chloride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-Ethyl-6-phenyl-N-(1-phenylpropyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in research to understand its interactions with biological macromolecules and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 1-ethyl-6-phenyl-N-(1-phenylpropyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with receptors to modulate signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-Methyl-3-phenylpropylamine: This compound shares structural similarities but differs in the substitution pattern and functional groups.
N-tert-Butyl-O-[1-[4-(chloromethyl)phenyl]ethyl]-N-(2-methyl-1-phenylpropyl)hydroxylamine: Another structurally related compound with different substituents and functional groups.
Uniqueness: 1-Ethyl-6-phenyl-N-(1-phenylpropyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is unique due to its specific substitution pattern on the pyrazolo[3,4-b]pyridine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications .
Properties
Molecular Formula |
C24H24N4O |
---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
1-ethyl-6-phenyl-N-(1-phenylpropyl)pyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C24H24N4O/c1-3-21(17-11-7-5-8-12-17)27-24(29)19-15-22(18-13-9-6-10-14-18)26-23-20(19)16-25-28(23)4-2/h5-16,21H,3-4H2,1-2H3,(H,27,29) |
InChI Key |
LFGZYIXYOUDQJA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=CC=C1)NC(=O)C2=CC(=NC3=C2C=NN3CC)C4=CC=CC=C4 |
Origin of Product |
United States |
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